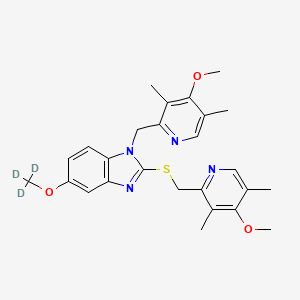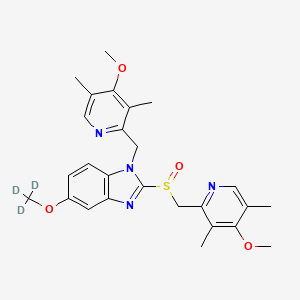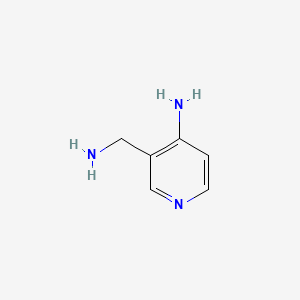
24,25-Dihydroxy Vitamin D3 3-Hemisuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
24,25-Dihydroxy Vitamin D3 3-Hemisuccinate is a derivative of Vitamin D3, specifically modified to include two hydroxyl groups at the 24th and 25th positions and a hemisuccinate group at the 3rd position. This compound is significant in various biochemical and physiological processes, particularly in calcium and phosphate homeostasis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroxy Vitamin D3 3-Hemisuccinate typically involves the hydroxylation of Vitamin D3 at the 24th and 25th positions, followed by the esterification of the 3rd position with hemisuccinate. The hydroxylation can be achieved using specific enzymes such as CYP24A1, which catalyzes the addition of hydroxyl groups. The esterification process involves reacting Vitamin D3 with succinic anhydride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzymatic hydroxylation and large-scale chemical reactors for esterification. The reaction conditions are optimized for maximum yield and purity, often involving temperature control, pH adjustments, and purification steps like chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups back to their original state if they have been oxidized.
Substitution: The hemisuccinate group can be substituted with other functional groups through esterification or transesterification reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the original hydroxyl groups.
Substitution: Formation of new ester derivatives with different functional groups.
科学研究应用
24,25-Dihydroxy Vitamin D3 3-Hemisuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in calcium and phosphate metabolism, and its effects on bone health.
Medicine: Investigated for its potential therapeutic effects in conditions like osteoporosis and chronic kidney disease.
Industry: Utilized in the formulation of supplements and fortified foods to enhance calcium absorption.
作用机制
The compound exerts its effects primarily through the Vitamin D receptor (VDR). Upon binding to VDR, it modulates the expression of genes involved in calcium and phosphate homeostasis. This regulation occurs through the activation of signaling pathways such as the phospholipase C (PLC) and phosphatidylinositol 3-kinase (PI3K) pathways. The compound also influences the synthesis of proteins like osteocalcin and calbindin, which are crucial for bone mineralization .
相似化合物的比较
1α,25-Dihydroxy Vitamin D3: Another hydroxylated form of Vitamin D3, known for its potent biological activity.
25-Hydroxy Vitamin D3: The primary circulating form of Vitamin D3, which is a precursor to the active forms.
24,25-Dihydroxy Vitamin D3: Similar to 24,25-Dihydroxy Vitamin D3 3-Hemisuccinate but lacks the hemisuccinate group.
Uniqueness: this compound is unique due to the presence of the hemisuccinate group, which enhances its solubility and bioavailability. This modification allows for more efficient delivery and utilization in biological systems compared to its non-hemisuccinate counterparts .
属性
IUPAC Name |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O6/c1-20-8-12-24(37-29(35)17-16-28(33)34)19-23(20)11-10-22-7-6-18-31(5)25(13-14-26(22)31)21(2)9-15-27(32)30(3,4)36/h10-11,21,24-27,32,36H,1,6-9,12-19H2,2-5H3,(H,33,34)/b22-10+,23-11-/t21-,24+,25-,26+,27-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIJPZIDCXCVMA-VDLAWLPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


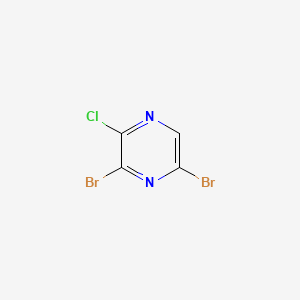
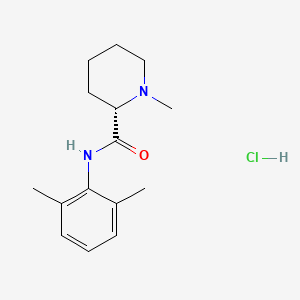
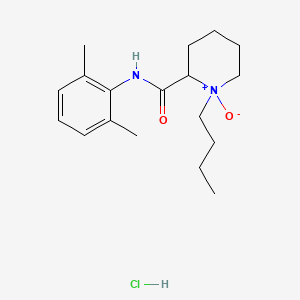
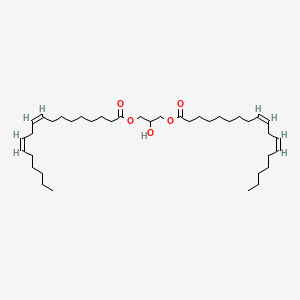
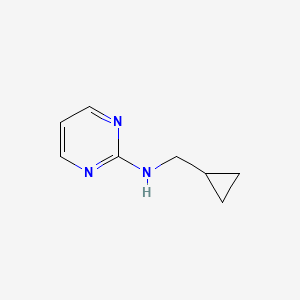
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)
